molecular formula C12H14O3 B8594575 Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No. B8594575
M. Wt: 206.24 g/mol
InChI Key: UOVBMTIOIQCVBL-UHFFFAOYSA-N
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Patent
US06576657B2

Procedure details

The sub-title compound was prepared according to the method described in Example 1(ii) above from 1-hydroxytetralin-1-yl-carboxylic acid, methyl ester (2.5 g; 12.1 mmol; from step (i) above) and LiOH.H2O (1.02 g; 24.2 mmol). Yield 400 mg (17%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:12]([O:14]C)=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1.O[Li].O>>[OH:1][C:2]1([C:12]([OH:14])=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1(CCCC2=CC=CC=C12)C(=O)OC
Step Two
Name
LiOH.H2O
Quantity
1.02 g
Type
reactant
Smiles
O[Li].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(CCCC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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